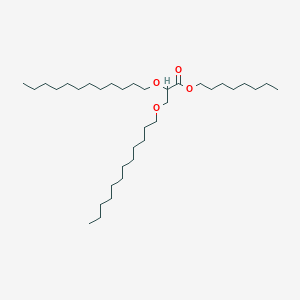

Octyl 2,3-bis(dodecyloxy)propanoate

Description

Octyl 2,3-bis(dodecyloxy)propanoate is a synthetic ester derivative characterized by a central propanoate backbone substituted with two dodecyloxy (C₁₂H₂₅O) groups at the 2- and 3-positions and an octyl (C₈H₁₇) ester group. Its molecular formula is C₃₉H₇₈O₄, with a molecular weight of approximately 635.04 g/mol.

Properties

CAS No. |

64713-48-0 |

|---|---|

Molecular Formula |

C35H70O4 |

Molecular Weight |

554.9 g/mol |

IUPAC Name |

octyl 2,3-didodecoxypropanoate |

InChI |

InChI=1S/C35H70O4/c1-4-7-10-13-16-18-20-22-24-27-30-37-33-34(35(36)39-32-29-25-15-12-9-6-3)38-31-28-26-23-21-19-17-14-11-8-5-2/h34H,4-33H2,1-3H3 |

InChI Key |

KCKFQGFLPAEJOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. One common method is the reaction of octanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Octyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Octyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets and pathways involved include interactions with membrane proteins and lipids .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- The target compound’s long alkyl chains (C₈ and C₁₂) enhance hydrophobicity compared to the unsaturated allyl groups in Diallyl 2,2'-oxydiethyl dicarbonate.

- Unlike Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, the target lacks antioxidant phenolic groups, limiting its utility in stabilization applications.

Physicochemical Properties

Research Findings :

- The target compound’s high log P suggests significant lipophilicity, favoring bioaccumulation in fatty tissues compared to Diallyl 2,2'-oxydiethyl dicarbonate.

- Its viscosity and melting point are likely intermediate between the low-molecular-weight Diallyl compound and the bulky Octadecyl derivative.

Key Differences :

- The target compound’s nonionic surfactant properties make it suitable for emulsification, whereas the Diallyl derivative’s unsaturated bonds are ideal for polymerization.

- The Octadecyl compound’s phenolic group enables radical scavenging, a feature absent in the target.

Research Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.